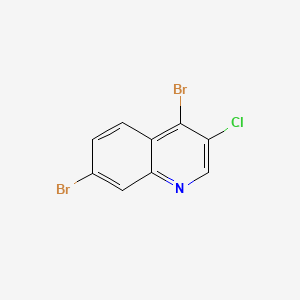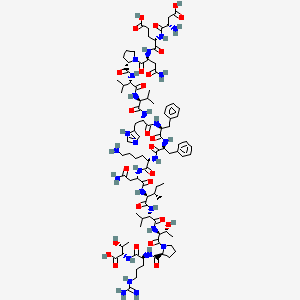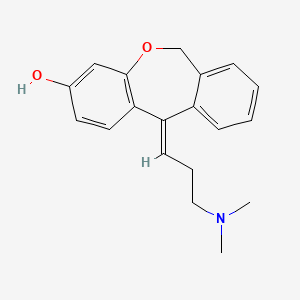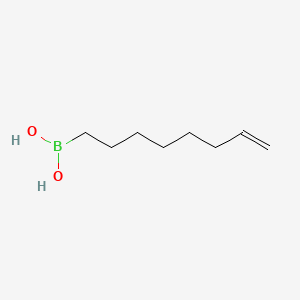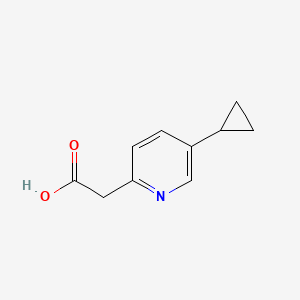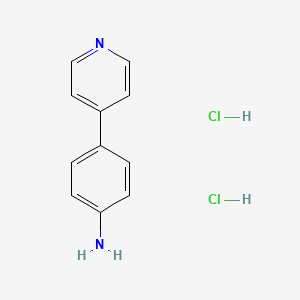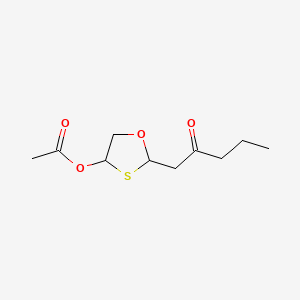
2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Methoxycarbonylcarbene Insertion into Oxathiolane Rings
The insertion of methoxycarbonylcarbene into 1,3-oxathiolane rings, facilitated by Rh2(OAc)4, results in the expansion of the ring to 1,4-oxathiane-3-carboxylates. This process involves the formation of sulfur ylides, which undergo Stevens rearrangement, competing with [2,3]-C–C-sigmatropic rearrangement and intramolecular fragmentation. Specifically, in 2-styryl-substituted oxathiolanes, subsequent ring expansion occurs, highlighting a method for the structural modification of oxathiolane derivatives (Stepakov et al., 2006).
Synthesis of Novel Oxathiolane Precursors
1,3-Oxathiolanes have been synthesized through electrochemical chemoselective α-acetoxylation of β′-hydroxy sulfides, leading to 4-acetoxy-1,3-oxathiolanes. These compounds serve as precursors for 2′,3′-dideoxy-3′-oxa-4′-thioribonucleosides, showcasing the role of oxathiolane derivatives in nucleoside analog synthesis (Nokami et al., 1995).
Conversion of Oxathiolanes to Oxathianes
Substituted 1,3-oxathiolanes have been converted to 1,4-oxathianes using ethyl (triethylsilyl)diazoacetate in the presence of a copper catalyst. This one-carbon ring expansion leads to 3-triethylsilyl-1,4-oxathiane-3-carboxylates, demonstrating a method for ring size alteration and functional group introduction in oxathiolane chemistry (Ioannou et al., 2005).
Regio- and Diastereoselective Introduction of α-Mercaptoacetic Units
The Morita–Baylis–Hillman acetates' exposure to mercaptoacetyl transfer agent, 2-methyl-2-phenyl-1,3-oxathiolan-5-one, in the presence of 1,4-diazabicyclo[2.2.2]octane enables regio- and stereoselective allylic substitution. This tandem SN2′–SN2′ mechanism produces α-mercapto acids and amides from 1,3-oxathiolan derivatives, highlighting the synthetic utility of oxathiolanes in constructing functionally rich molecules (Yadav & Rai, 2009).
特性
IUPAC Name |
[2-(2-oxopentyl)-1,3-oxathiolan-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-3-4-8(12)5-9-13-6-10(15-9)14-7(2)11/h9-10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOKHIMPUKEFNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1OCC(S1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate | |
CAS RN |
143446-73-5 |
Source


|
| Record name | 5-acetoxy-2-(R,S)butyryloxymethyl-1,3-oxathiolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

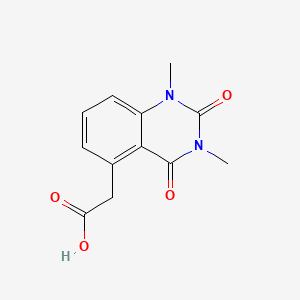


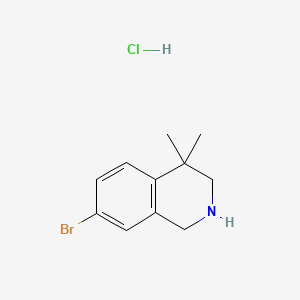

![(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride](/img/structure/B599085.png)
